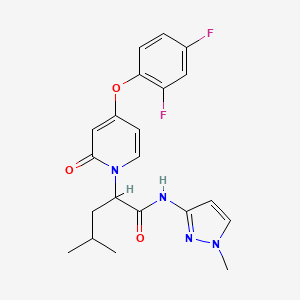

2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide

Description

Properties

Molecular Formula |

C21H22F2N4O3 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-[4-(2,4-difluorophenoxy)-2-oxopyridin-1-yl]-4-methyl-N-(1-methylpyrazol-3-yl)pentanamide |

InChI |

InChI=1S/C21H22F2N4O3/c1-13(2)10-17(21(29)24-19-7-8-26(3)25-19)27-9-6-15(12-20(27)28)30-18-5-4-14(22)11-16(18)23/h4-9,11-13,17H,10H2,1-3H3,(H,24,25,29) |

InChI Key |

JXMFKKSPZBQYHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)C)N2C=CC(=CC2=O)OC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Difluorophenoxy Group: This step might involve nucleophilic substitution reactions where a difluorophenol derivative reacts with a halogenated pyridinone intermediate.

Attachment of the Pyrazolyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives.

Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.

Reduction: Reduction reactions might target the carbonyl group in the pyridinone core.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

A comparative analysis of key structural elements is summarized below:

Key Observations :

- Halogenation: The target compound’s 2,4-difluorophenoxy group mirrors the fluorine-rich design in ’s Example 53, which enhances hydrophobic interactions and metabolic resistance. In contrast, ’s compound lacks halogens but incorporates a polar sulfamoyl group, likely improving aqueous solubility .

- Heterocyclic Diversity : The 1-methylpyrazole in the target compound differs from pyridin-2-yl () or pyrazolo[3,4-d]pyrimidine () groups, altering electronic and steric profiles. Pyrazole’s dual nitrogen atoms may facilitate unique hydrogen-bonding interactions compared to six-membered heterocycles .

Physicochemical and Pharmacokinetic Properties

Hypothetical property calculations based on structural analogs:

| Property | Target Compound (Estimated) | ||

|---|---|---|---|

| logP (Lipophilicity) | ~3.5 | 2.8 | 1.9 |

| H-Bond Donors | 2 | 3 | 3 |

| H-Bond Acceptors | 6 | 8 | 5 |

| Polar Surface Area (Ų) | ~110 | 145 | 95 |

Implications :

- The target compound’s higher logP (vs.

Biological Activity

The compound 2-(4-(2,4-difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide (CAS: 1262239-19-9) is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 398.43 g/mol. The predicted density is approximately 1.25 g/cm³, and it has a boiling point of around 609 °C .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and virology.

Anticancer Activity

In cancer research, compounds featuring oxopyridine structures have been shown to inhibit tumor cell proliferation. For example, analogs of the compound were tested against various cancer cell lines such as HeLa and MCF-7. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating significant antiproliferative activity . The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase, consistent with other known tubulin inhibitors.

The biological mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase activity in HIV, suggesting a possible mechanism for anti-HIV activity.

- Tubulin Polymerization Inhibition : The anticancer effects may be attributed to interference with microtubule dynamics, leading to disrupted mitotic processes in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of structurally related compounds:

| Compound | Target | EC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| I-11 | HIV-1 | 0.0038 | 25,468 |

| I-12 | HIV-1 | 0.0118 | 16,949 |

| 7d | HeLa | 0.52 | Not reported |

| MCF-7 | 0.34 | Not reported |

These findings highlight the potential for developing new therapeutic agents based on the structural framework of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.